

HMRZ-62 and KN-62: A Technical Overview of Two Structurally Distinct Compounds

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Compound of Interest

Compound Name: HMRZ-62

Cat. No.: B15566879

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Initial inquiry has suggested a potential identity between the compounds **HMRZ-62** and KN-62. This technical guide clarifies that **HMRZ-62** and KN-62 are, in fact, two distinct chemical entities with different molecular structures, weights, and formulas. While extensive research and data are available for KN-62 as a dual inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the P2X7 receptor, publicly accessible information on the biological activity and pharmacological profile of **HMRZ-62** is not available at this time.

This guide will first present the available chemical data for **HMRZ-62** and then provide a comprehensive technical overview of KN-62, including its mechanisms of action, quantitative data, experimental protocols, and associated signaling pathways, tailored for researchers, scientists, and drug development professionals.

HMRZ-62: Chemical Identity

HMRZ-62 is a distinct chemical compound for which there is currently a lack of published biological or pharmacological data. Its known properties are confined to its chemical structure and identifiers.

Table 1: Chemical Properties of **HMRZ-62**

Property	Value
Molecular Formula	C21H14ClN5O6S5
Molecular Weight	628.2 g/mol
IUPAC Name	(6R,7R)-7-[[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-2-(7-oxothieno[3,2-b]thiopyran-5-yl)sulfanylethenyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number	287118-33-6
PubChem CID	157010691

Due to the absence of further information, the remainder of this guide will focus on the well-characterized compound, KN-62.

KN-62: A Dual Inhibitor of CaMKII and P2X7 Receptor

KN-62 is a potent, cell-permeable inhibitor with a dual mechanism of action, targeting both CaMKII and the P2X7 purinergic receptor.^{[1][2]} This makes it a valuable tool for studying the roles of these two important signaling molecules in various physiological and pathological processes.

Quantitative Data

The inhibitory activity of KN-62 has been quantified in various experimental systems. The following tables summarize the key inhibitory constants.

Table 2: Inhibitory Activity of KN-62 on CaMKII

Parameter	Value	Species/System
K _i	0.9 μM	Rat brain CaMKII
IC ₅₀	900 nM	CaMKII

Table 3: Antagonistic Activity of KN-62 on P2X7 Receptor

Parameter	Value	Cell Line/System
IC50	~15 nM	HEK293 cells
IC50	12.7 nM	ATP-stimulated Ba ²⁺ influx in human lymphocytes
IC50	13.1 nM	Bz-ATP induced permeability in human leukemic B lymphocytes

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assessing the inhibitory activity of KN-62.

CaMKII Inhibition Assay

A common method to determine the kinase activity of CaMKII and the inhibitory effect of compounds like KN-62 involves a radiometric assay.

- **Reaction Mixture Preparation:** A standard assay mixture (e.g., 100 μ L total volume) is prepared containing 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, a CaMKII substrate such as 10 μ g of chicken gizzard myosin 20-kD light chain, 0.1 μ M calmodulin, and the test compound (KN-62) at various concentrations.
- **Initiation of Kinase Reaction:** The reaction is initiated by the addition of 10 μ M [γ -³³P]ATP.
- **Incubation:** The reaction is allowed to proceed at 30°C for a defined period, typically 2 minutes.
- **Termination of Reaction:** The kinase reaction is stopped by the addition of 1 mL of 10% trichloroacetic acid.
- **Quantification:** The amount of incorporated radiolabel into the substrate is quantified to determine the kinase activity. The inhibitory potency of KN-62 is determined by measuring

the reduction in kinase activity at different concentrations of the inhibitor.

P2X7 Receptor Antagonism Assay (Dye Uptake Method)

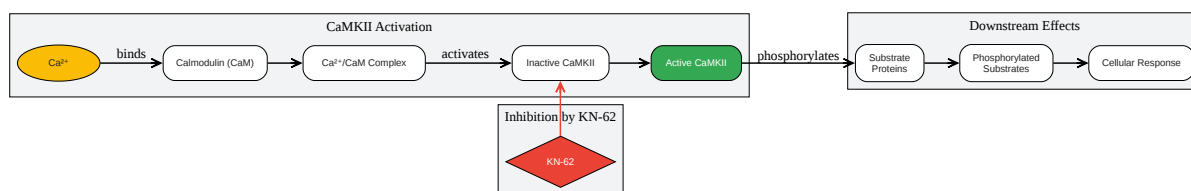
The antagonistic effect of KN-62 on the P2X7 receptor can be assessed by measuring the inhibition of agonist-induced dye uptake, which is a hallmark of P2X7 receptor activation.

- **Cell Culture:** Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in appropriate media.
- **Cell Plating:** Cells are plated in a multi-well format (e.g., 96-well plate) and allowed to adhere.
- **Compound Incubation:** Cells are pre-incubated with varying concentrations of KN-62 for a specified time (e.g., 1 hour).
- **Agonist and Dye Addition:** A P2X7 receptor agonist, such as ATP or BzATP (e.g., 3 mM ATP), is added to the cells along with a fluorescent dye that is permeable through the P2X7 pore, such as ethidium bromide (EtBr) or YO-PRO-1.
- **Incubation:** The cells are incubated for a period that allows for significant dye uptake in the absence of the antagonist (e.g., 1-2 hours).
- **Quantification:** The fluorescence intensity within the cells is measured using a fluorescence plate reader or microscope. A decrease in fluorescence in the presence of KN-62 indicates antagonism of the P2X7 receptor.

Signaling Pathways and Mechanism of Action

CaMKII Signaling Pathway

KN-62 acts as a competitive inhibitor with respect to calmodulin (CaM).[1] It binds directly to the CaM binding site on CaMKII, thereby preventing the activation of the kinase by the Ca^{2+} /CaM complex.[1][2] This inhibition prevents the autophosphorylation of CaMKII and its subsequent phosphorylation of downstream targets.[1]

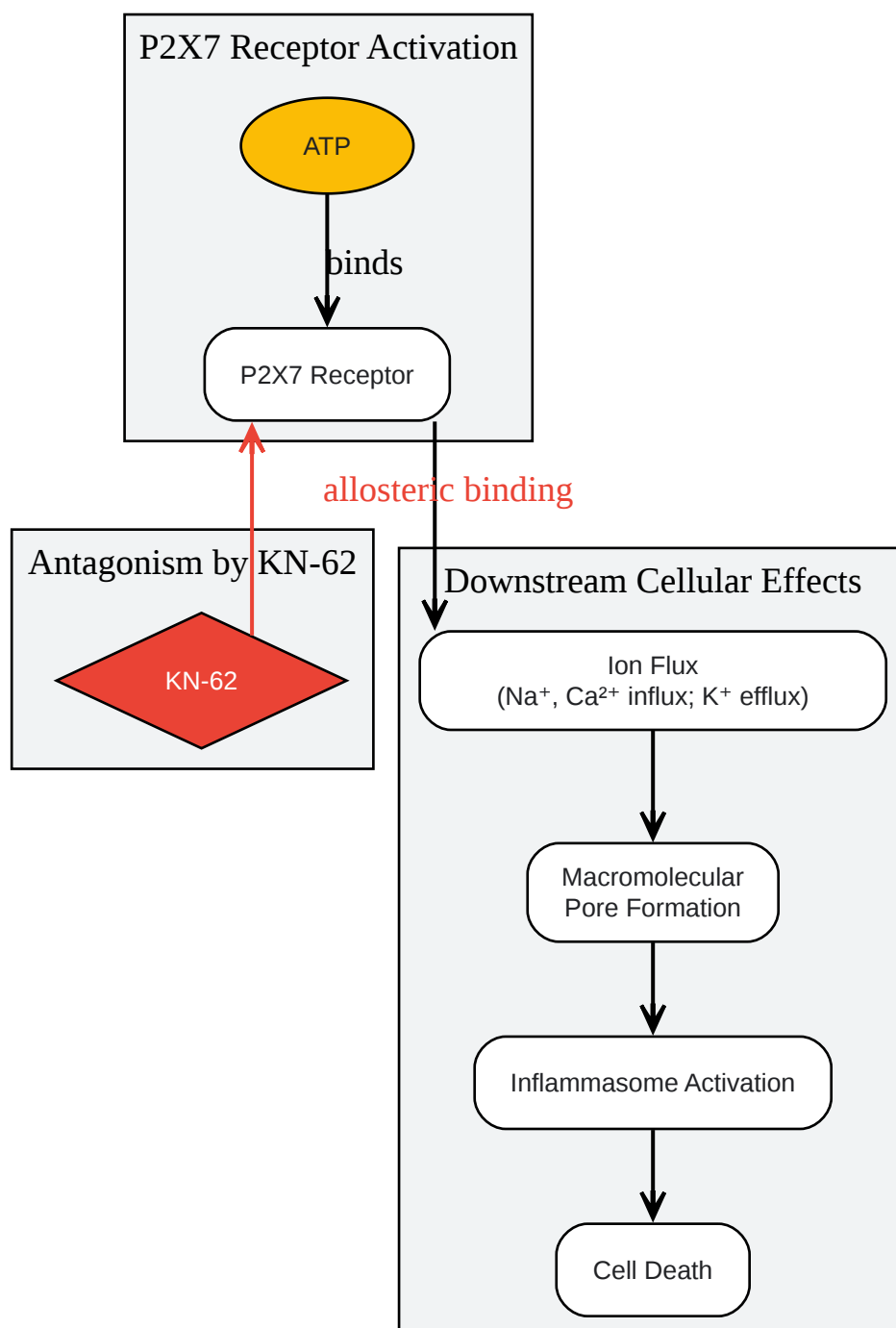


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Inhibition of the CaMKII signaling pathway by KN-62.

P2X7 Receptor Signaling Pathway

KN-62 is a non-competitive antagonist of the P2X7 receptor.[2] The P2X7 receptor is an ATP-gated ion channel that, upon activation, allows the influx of Na^+ and Ca^{2+} and the efflux of K^+ . Sustained activation leads to the formation of a larger, non-selective pore. KN-62 blocks these downstream effects by binding to an allosteric site on the receptor.



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Antagonism of the P2X7 receptor signaling pathway by KN-62.

In summary, while **HMRZ-62** and KN-62 are not the same compound, KN-62 stands out as a well-documented and versatile pharmacological tool for investigating two critical signaling

pathways. The lack of available data on **HMRZ-62** suggests it is a compound that has not been extensively studied for its biological effects.

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